molecular formula C24H23F4N5O2S B11069354 ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate

ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11069354
M. Wt: 521.5 g/mol
InChI Key: AYEWEKAZWGXTBL-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, dimethylamine, and various fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and properties

Properties

Molecular Formula

C24H23F4N5O2S

Molecular Weight

521.5 g/mol

IUPAC Name

ethyl 1-(1,3-benzothiazol-2-yl)-5-[4-[3-(dimethylamino)propylamino]-2,3,5,6-tetrafluorophenyl]pyrazole-4-carboxylate

InChI

InChI=1S/C24H23F4N5O2S/c1-4-35-23(34)13-12-30-33(24-31-14-8-5-6-9-15(14)36-24)22(13)16-17(25)19(27)21(20(28)18(16)26)29-10-7-11-32(2)3/h5-6,8-9,12,29H,4,7,10-11H2,1-3H3

InChI Key

AYEWEKAZWGXTBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C4=C(C(=C(C(=C4F)F)NCCCN(C)C)F)F

Origin of Product

United States

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